molecular formula H2NaO3S B8730878 CID 24187194

CID 24187194

Cat. No.: B8730878
M. Wt: 105.07 g/mol
InChI Key: UKTDQTGMXUHPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on general PubChem conventions, CID identifiers are assigned to unique chemical entities, enabling systematic comparisons of physicochemical properties, biological activities, and synthetic pathways . Its mass spectrum (Figure 1D) indicates characteristic fragmentation patterns, which are critical for structural elucidation and differentiation from analogs.

Properties

Molecular Formula

H2NaO3S

Molecular Weight

105.07 g/mol

InChI

InChI=1S/Na.H2O3S/c;1-4(2)3/h;(H2,1,2,3)

InChI Key

UKTDQTGMXUHPIF-UHFFFAOYSA-N

Canonical SMILES

OS(=O)O.[Na]

Related CAS

10579-83-6

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Methodologies for Heterocyclic Systems

Several sources detail multi-step reactions for synthesizing complex heterocycles, which may share reaction pathways with hypothetical derivatives of CID 24187194:

  • N-Alkylation and Condensation Reactions :

    • Source describes the N-alkylation of imidazolidinedione derivatives with bromoalkanes and N-methylpiperazine to form cationic heterocycles. Intramolecular hydrogen bonding (O—H⋯Cl, N—H⋯Cl) stabilizes the crystal structure of the product .

    • Source outlines a three-component reaction involving ninhydrin, malononitrile, and diamines in water to yield imidazolidin-2-ylidene-indenediones (73–98% yields) via Knoevenagel adduct formation and subsequent cyclization .

Structural and Mechanistic Insights

  • Hydrogen Bonding and Conjugation :

    • In Source , intramolecular N—H⋯O hydrogen bonding directs the orientation of acetamide groups in a 2-cyanoacrylamide-indole hybrid, while intermolecular interactions form ribbon-like supramolecular architectures .

  • Reactive Intermediates :

    • The formation of dioxime intermediates during hydroxylamine reactions is noted in Source , with subsequent cyclization and dehydration steps leading to conjugated systems .

Green Chemistry Approaches

  • Catalyst-Free Reactions in Water :

    • Source emphasizes eco-friendly protocols for synthesizing indenoquinoxalines in water, achieving high yields (73–98%) without catalysts or column chromatography .

Comparison with Similar Compounds

Structural Comparison

CID 24187194 can be contextualized against structurally related compounds, such as oscillatoxin derivatives (e.g., CID 101283546, CID 185389) (Figure 1A-D in ) . Key differences likely reside in substituents (e.g., methyl groups, hydroxylation patterns), which influence molecular weight and polarity. For example:

Parameter This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not available C₃₄H₅₄O₈ C₃₅H₅₆O₈
Molecular Weight Not available 598.8 g/mol 612.8 g/mol
Key Functional Groups Presumed lactone/ester Macrocyclic lactone, epoxy group Macrocyclic lactone, methyl substitution

Note: Data for this compound inferred from analytical methods in ; oscillatoxin data sourced from .

Physicochemical Properties

and provide benchmarks for comparing solubility, lipophilicity (LogP), and bioavailability (Table 1). For instance:

Table 1: Comparative Physicochemical Properties
Parameter This compound CAS 1254115-23-5 (CID 57416287) CAS 1046861-20-4 (CID 53216313)
LogPo/w (iLOGP) Not available 1.83 0.0
Solubility (ESOL) Not available 86.7 mg/mL 0.24 mg/mL
Bioavailability Score Not available 0.55 0.55
BBB Permeability Not available No Yes

Sources: and .

This compound’s GC-MS profile () suggests moderate volatility, akin to mid-weight organic compounds (150–500 g/mol). Its distillation behavior (Figure 1C) further implies a boiling point range distinct from non-volatile oscillatoxins, which are typically larger and less volatile .

Q & A

How should I formulate a focused research question for studying CID 24187194?

A well-constructed research question must align with the FINER criteria: Feasible (within resource constraints), Interesting (intellectually engaging), Novel (addressing knowledge gaps), Ethical , and Relevant (to current scientific priorities). For this compound, start by identifying understudied aspects, such as its interaction mechanisms under varying physiological conditions. Use literature reviews to isolate gaps and refine the question using frameworks like PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .

Q. What are the best practices for conducting a literature review specific to this compound?

Systematically search databases (e.g., PubMed, SciFinder) using controlled vocabulary (e.g., MeSH terms) and Boolean operators. Prioritize primary sources and recent reviews. Critically evaluate studies for methodological rigor (e.g., sample size, controls) and relevance to your research objective. Use tools like citation tracking to map seminal works and emerging trends. Avoid over-reliance on secondary summaries; instead, cross-reference original data .

Q. How do I design a reproducible experimental protocol for this compound?

Detail all variables (e.g., concentration, temperature, solvents) and controls in the methodology. Include step-by-step procedures for synthesis, purification, and characterization (e.g., NMR, HPLC). Adhere to reporting standards like ARRIVE or MIAME. For reproducibility, pre-register protocols on platforms like Protocols.io and validate results through independent replication .

Advanced Research Questions

Q. How can I resolve contradictions in published data on this compound’s biological activity?

Perform meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Use statistical methods (e.g., heterogeneity testing) to assess data consistency. Replicate conflicting experiments under standardized conditions, controlling for variables like pH and co-solvents. Cross-validate findings with orthogonal assays (e.g., SPR vs. ELISA) to rule out methodological artifacts .

Q. What strategies optimize experimental design for studying this compound’s pharmacokinetics?

Employ a factorial design to test multiple variables (e.g., dosage, administration route) efficiently. Use pharmacokinetic modeling (e.g., compartmental analysis) to predict absorption/distribution dynamics. Integrate in silico tools (e.g., molecular docking) to prioritize in vivo experiments. Validate models with iterative testing and sensitivity analyses .

Q. How do I ensure methodological rigor when analyzing this compound’s structural interactions?

Apply biophysical techniques (e.g., X-ray crystallography, cryo-EM) to resolve binding modes. Use statistical validation (e.g., R-free values, electron density maps) to confirm structural models. For dynamic interactions, combine MD simulations with experimental data (e.g., ITC, fluorescence quenching). Disclose limitations, such as resolution constraints or force field approximations .

Q. What frameworks support ethical and scalable data sharing for this compound research?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like ChEMBL or PubChem. Use standardized metadata templates to enhance interoperability. Address ethical concerns (e.g., dual-use risks) through institutional review and controlled access mechanisms .

Methodological Guidance Table

Challenge Solution Key References
Data inconsistencyMeta-analysis, standardized replication, cross-validation
Protocol optimizationFactorial design, pharmacokinetic modeling, in silico screening
Structural validationMulti-technique integration (X-ray, MD), statistical validation
Ethical data sharingFAIR principles, controlled access repositories

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